molecular formula C12H16O2 B8797219 1-(2-Isobutoxyphenyl)ethanone

1-(2-Isobutoxyphenyl)ethanone

Cat. No.: B8797219
M. Wt: 192.25 g/mol
InChI Key: CHRWZPUFRYXYQG-UHFFFAOYSA-N
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Description

1-(2-Isobutoxyphenyl)ethanone is an aromatic ketone characterized by an ethanone group attached to a phenyl ring substituted with an isobutoxy group at the ortho position. The isobutoxy group (-OCH2CH(CH3)2) introduces steric bulk and lipophilicity, distinguishing it from smaller or less branched substituents in related compounds .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-[2-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9H,8H2,1-3H3

InChI Key

CHRWZPUFRYXYQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents Biological Activity/Application Source
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-diOH; 4-OCH3 α-Glucosidase inhibition
1-(3-Methoxyphenyl)ethanone 3-OCH3 Precursor for anti-inflammatory thiazoles
1-[4-(2-Methylpropyl)phenyl]ethanone 4-isobutyl Pharmaceutical intermediate (Ibuprofen E)
1-(3-Hydroxy-4-methoxyphenyl)ethanone 3-OH; 4-OCH3 (isoacetovanilone) Isomer of apocynin; lignin decomposition
1-(4-Hydroxyphenyl)ethanone 4-OH Substrate for microbial redox reactions

Impact of Substituent Position and Type

  • Hydroxyl vs. Methoxy Groups: Compounds with multiple hydroxyl groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit enhanced α-glucosidase inhibitory activity compared to methoxy-substituted analogs, likely due to hydrogen bonding with enzyme active sites .
  • Ortho vs. Para Substitution: The ortho-substituted isobutoxy group in the target compound may induce steric hindrance, reducing solubility but increasing lipophilicity compared to para-substituted analogs like 1-[4-(2-methylpropyl)phenyl]ethanone .
  • Bulkier Groups: The isobutoxy group’s branched structure could slow metabolic degradation compared to linear alkoxy groups, as seen in microbial studies where substituent position dictates enzyme specificity (e.g., 1-(4-hydroxyphenyl)ethanone vs. its 3,4-dihydroxy derivative) .

Physicochemical Properties

Boiling Points and Stability

While direct data for 1-(2-Isobutoxyphenyl)ethanone are unavailable, analogs provide context:

  • 1-(2-Hydroxyphenyl)ethanone: Boiling points reported as 379.2 K and 486.2 K (outlier due to measurement variability) .
  • 1-(3-Methoxyphenyl)ethanone: Used in synthesis of thermally stable thiazole derivatives, suggesting moderate thermal stability .

The isobutoxy group’s electron-donating nature may slightly elevate boiling points compared to methoxy analogs but less so than hydroxylated derivatives due to reduced hydrogen bonding.

Solubility and Lipophilicity

  • Comparative Example: 1-(4-Hydroxyphenyl)ethanone is metabolized by Rhodococcus spp. to hydrophilic alcohols, whereas the isobutoxy analog might resist such transformations .

Enzyme Inhibition

  • α-Glucosidase Inhibition: Hydroxyl-rich analogs (e.g., 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone) show stronger inhibition than methoxy-only derivatives, suggesting polar groups enhance target binding .
  • Antioxidant Activity: Thiazole derivatives of 1-(3-methoxyphenyl)ethanone exhibit radical scavenging, with substituent position (e.g., nitro groups) modulating efficacy .

Metabolic Pathways

  • Microbial Reduction: 1-(4-Hydroxyphenyl)ethanone is stereoselectively reduced to (S)-1-(4-hydroxyphenyl)ethanol by Rhodococcus spp. under anaerobic conditions . The isobutoxy group’s steric bulk may hinder similar enzymatic reduction.
  • Hydroxylation: Para-substituted ethanones undergo hydroxylation (e.g., 1-(4-hydroxyphenyl)ethanone → 1-(3,4-dihydroxyphenyl)ethanone) , but ortho-substituted analogs like the target compound may follow divergent pathways.

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